molecular formula C12H11ClO4 B11860430 Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B11860430
M. Wt: 254.66 g/mol
InChI Key: SSUVTEHTIGSAPS-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H11ClO4. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a chloro, methoxy, and ester functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps starting from simpler organic molecules. One common route involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include oxidizing agents, brominating agents, and esterifying agents .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .

Scientific Research Applications

Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate imparts unique chemical properties, such as increased solubility in organic solvents and potential for specific biological activities. This makes it a valuable intermediate in the synthesis of specialized compounds .

Properties

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

methyl 6-chloro-5-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate

InChI

InChI=1S/C12H11ClO4/c1-16-10-5-7-6(4-9(10)13)3-8(11(7)14)12(15)17-2/h4-5,8H,3H2,1-2H3

InChI Key

SSUVTEHTIGSAPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CC(C(=O)C2=C1)C(=O)OC)Cl

Origin of Product

United States

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